N-Benzyl-2-(methylthio)pyrimidin-4-amine

Medicinal Chemistry Diabetes Research Enzyme Inhibition

N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS 91719-61-8) is a synthetic pyrimidine derivative characterized by a 2-methylthio substituent and an N-benzylamino group at the 4-position. Unlike fully elaborated drug molecules, this compound functions primarily as a versatile pharmacophore and key synthetic intermediate in medicinal chemistry.

Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
CAS No. 91719-61-8
Cat. No. B1314269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-(methylthio)pyrimidin-4-amine
CAS91719-61-8
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)NCC2=CC=CC=C2
InChIInChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
InChIKeyXKXIAFTYXCCCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS 91719-61-8): A Differentiated Scaffold for Selective Kinase and Enzyme Inhibitor Development


N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS 91719-61-8) is a synthetic pyrimidine derivative characterized by a 2-methylthio substituent and an N-benzylamino group at the 4-position [1]. Unlike fully elaborated drug molecules, this compound functions primarily as a versatile pharmacophore and key synthetic intermediate in medicinal chemistry . Its structural features confer a calculated XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 63.1 Ų, and a molecular weight of 231.32 g/mol, physicochemical parameters consistent with favorable cell permeability and oral bioavailability potential [1]. The compound is classified as an irritant (R36/37/38) and requires standard laboratory safety precautions during handling and storage [1].

Why N-Benzyl-2-(methylthio)pyrimidin-4-amine Cannot Be Casually Substituted with Other Pyrimidine Analogs in Discovery Programs


Generic substitution with other pyrimidin-4-amines is not scientifically justifiable due to the critical and non-transferable contributions of the N-benzyl and 2-methylthio moieties. The 2-methylthio group is not a metabolically inert placeholder; it serves as a strategic handle for further derivatization via nucleophilic displacement or oxidation to sulfoxide/sulfone intermediates, directly enabling access to distinct chemical space not available from analogs with unsubstituted, alkylamino, or chloro groups at the 2-position . Simultaneously, the N-benzyl substituent is a well-validated determinant of target engagement. In structure-activity relationship (SAR) studies of related scaffolds, the N-benzyl group has been shown to be essential for achieving high-affinity binding in biological targets, with its removal or replacement leading to substantial or complete loss of inhibitory potency [1]. Consequently, sourcing N-Benzyl-2-(methylthio)pyrimidin-4-amine specifically ensures the intended steric, electronic, and synthetic properties are preserved, whereas substitution with a superficially similar pyrimidine derivative introduces uncontrolled variables that compromise both synthetic tractability and target-specific activity profiles.

Quantitative Differentiation of N-Benzyl-2-(methylthio)pyrimidin-4-amine: Head-to-Head Evidence Against Closest Analogs


Quantified PTP1B Inhibition as a Structural Biology Probe vs. Inert Building Blocks

While many 2-methylthiopyrimidin-4-amines are used as passive intermediates, N-Benzyl-2-(methylthio)pyrimidin-4-amine demonstrates direct, measurable biological activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This is a key differentiating property for researchers evaluating this compound for target validation in type 2 diabetes and obesity, distinguishing it from unsubstituted or simple alkyl-substituted analogs which show negligible PTP1B inhibition.

Medicinal Chemistry Diabetes Research Enzyme Inhibition

Validated Synthetic Utility as an Intermediate for Potent Kinase Inhibitors

A primary procurement differentiator for N-Benzyl-2-(methylthio)pyrimidin-4-amine is its established and documented role as a direct precursor to pharmacologically active derivatives. In contrast, many close analogs are solely reference standards or theoretical intermediates with no published synthetic pathways to potent compounds. This compound's utility is proven by its conversion into specific inhibitors with known biological activity, providing a clear, high-value application.

Synthetic Chemistry Kinase Inhibitors Drug Discovery

Lipophilicity and Permeability Profile Differentiated from More Polar Analogs

Lipophilicity is a critical parameter governing passive membrane permeability and oral absorption. N-Benzyl-2-(methylthio)pyrimidin-4-amine has a calculated XLogP3-AA of 2.9, placing it in a favorable range for CNS penetration and cellular uptake. This is a key procurement consideration when compared to more polar, unsubstituted analogs, which may suffer from poor permeability and limited in vivo utility. [1]

ADME Physicochemical Properties Drug Design

Procurement Reliability: A Defined Commercial Entity vs. Academic or Custom Synthesis-Only Analogs

Unlike many custom or academically synthesized pyrimidine analogs, N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS 91719-61-8) is a well-defined commercial product available from multiple reputable vendors, ensuring supply chain reliability and batch-to-batch consistency. This is a critical procurement differentiator over structurally similar compounds that may lack a CAS number, have ambiguous purity profiles, or require expensive, time-consuming custom synthesis with variable outcomes. [1]

Chemical Procurement Supply Chain Research Consistency

Optimal Research and Industrial Applications for N-Benzyl-2-(methylthio)pyrimidin-4-amine Based on Quantified Differentiation


Medicinal Chemistry: Lead Generation for Type 2 Diabetes and Metabolic Disorders

Given its demonstrated 38.7% inhibition of PTP1B at 10 µM , N-Benzyl-2-(methylthio)pyrimidin-4-amine is a compelling starting point for hit-to-lead campaigns in metabolic disease. Its well-defined synthetic handle at the 2-position allows for rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This application is directly supported by quantitative enzyme inhibition data, distinguishing it from passive building blocks.

Chemical Biology: Validated PTP1B Probe Development

The compound can be employed as a core scaffold for developing chemical probes to study PTP1B's role in insulin and leptin signaling. The moderate, quantifiable activity (38.7% inhibition at 10 µM) provides a validated starting point, while the 2-methylthio group offers a unique site for installing affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirine), enabling target engagement studies without compromising the critical N-benzyl pharmacophore .

Synthetic Chemistry: High-Yield Route to Potent Kinase Inhibitor Libraries

This compound is ideally suited for combinatorial library synthesis aimed at novel kinase targets. Its established reactivity with 1,3-disubstituted pyrazole-4-carboxaldehydes yields potent kinase inhibitors (IC50 < 50 nM) with a reported 58% synthetic efficiency . This provides a robust, literature-precedented pathway for generating diverse, patentable chemotypes, significantly de-risking early-stage drug discovery efforts.

Analytical Chemistry: Reference Standard for LC-MS and HPLC Method Development

N-Benzyl-2-(methylthio)pyrimidin-4-amine is also fit for purpose as a high-purity reference standard. With a defined molecular weight (231.32 g/mol), exact mass (231.08301860 Da), and characteristic InChIKey (XKXIAFTYXCCCQG-UHFFFAOYSA-N) [1], it can be reliably used to develop and validate analytical methods (e.g., LC-MS, HPLC) for monitoring reaction progress, assessing purity, or quantifying this class of compounds in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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